molecular formula C8H4F2N2O2 B15241359 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid

2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid

Cat. No.: B15241359
M. Wt: 198.13 g/mol
InChI Key: VUWLXYUJPXEWOF-UHFFFAOYSA-N
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Description

2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of a cyanopyridine moiety and two fluorine atoms attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into a pyridine ring followed by the addition of a cyanide group. One common method involves the use of fluorinated pyridines as starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The specific methods and conditions used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The presence of the fluorine atoms and the cyanide group can influence the compound’s reactivity and binding affinity, leading to its unique effects .

Comparison with Similar Compounds

Similar Compounds

    2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.

    2-(5-Fluoropyridin-3-yl)acetic acid: Contains only one fluorine atom.

    2-(5-Cyanopyridin-3-yl)-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine

Uniqueness

2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4F2N2O2

Molecular Weight

198.13 g/mol

IUPAC Name

2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C8H4F2N2O2/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6/h1,3-4H,(H,13,14)

InChI Key

VUWLXYUJPXEWOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(C(=O)O)(F)F)C#N

Origin of Product

United States

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